molecular formula C9H8BrNO2 B3424931 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole CAS No. 37924-87-1

3-(Bromomethyl)-5-methoxybenzo[d]isoxazole

Cat. No.: B3424931
CAS No.: 37924-87-1
M. Wt: 242.07 g/mol
InChI Key: NHXSPPCAKXACLR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methoxybenzo[d]isoxazole is a chemical compound characterized by its bromomethyl group and methoxy group attached to the benzo[d]isoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole typically involves multiple steps, starting with the formation of the benzo[d]isoxazole core. One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbon disulfide under acidic conditions. Subsequent bromomethylation and methoxylation steps are then employed to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromomethyl group, resulting in a simpler structure.

  • Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: this compound-5-carboxylic acid.

  • Reduction: 3-Methoxybenzo[d]isoxazole.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Bromomethyl)-5-methoxybenzo[d]isoxazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its derivatives can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

  • 3-(Bromomethyl)benzo[d]isoxazole: Lacks the methoxy group.

  • 5-Methoxybenzo[d]isoxazole: Lacks the bromomethyl group.

  • 3-(Chloromethyl)-5-methoxybenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 3-(Bromomethyl)-5-methoxybenzo[d]isoxazole is unique due to the presence of both bromomethyl and methoxy groups, which can influence its reactivity and biological activity differently compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(bromomethyl)-5-methoxy-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-6-2-3-9-7(4-6)8(5-10)11-13-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXSPPCAKXACLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-87-1
Record name 3-(bromomethyl)-5-methoxy-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Bromomethyl)-5-methoxybenzo[d]isoxazole
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3-(Bromomethyl)-5-methoxybenzo[d]isoxazole
Reactant of Route 3
3-(Bromomethyl)-5-methoxybenzo[d]isoxazole
Reactant of Route 4
3-(Bromomethyl)-5-methoxybenzo[d]isoxazole

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